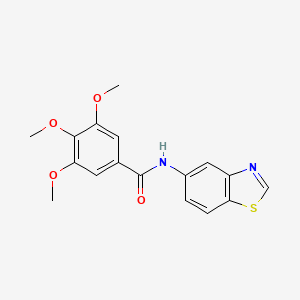

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide

Description

N-(1,3-Benzothiazol-5-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a 1,3-benzothiazole moiety via an amide bond. The trimethoxybenzoyl core is known for its electron-rich aromatic system, which facilitates interactions with biological targets, while the benzothiazole group introduces heterocyclic complexity that can modulate solubility, bioavailability, and binding affinity .

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-13-6-10(7-14(22-2)16(13)23-3)17(20)19-11-4-5-15-12(8-11)18-9-24-15/h4-9H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEHOUMDTFWSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its observed biological effects. The compound may also interact with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 3,4,5-trimethoxybenzamide scaffold is highly versatile, allowing for modifications at the amide-linked substituent. Key structural analogs include:

*TMB = Trimethoxybenzamide

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenyl analog () leverages a halogen for enhanced hydrophobic interactions, whereas the cyanobenzimidazole derivative () introduces a polar nitrile group, improving hydrogen-bonding capacity .

- Heterocyclic Modifications: The benzothiazole group in the target compound provides a planar aromatic system conducive to π-π stacking, contrasting with the non-planar furan-linked analogs (), which prioritize solubility .

Physicochemical Properties

- Melting Points: The benzothiazole derivative’s melting point is unreported, but analogs range from 214°C (furan derivatives, ) to 250°C (cyanobenzimidazole, ), reflecting substituent-dependent crystallinity .

- Solubility : The benzothiazole group likely reduces aqueous solubility compared to furan-based analogs, which benefit from oxygen heteroatoms .

Crystallographic and Spectroscopic Data

- Crystal Packing : The 4-bromophenyl analog () forms chains via N–H···O hydrogen bonds, whereas the benzothiazole derivative’s packing remains uncharacterized .

- NMR Signatures : The target compound’s ¹H-NMR would show distinct aromatic peaks for the benzothiazole (δ ~7.5–8.5 ppm) and trimethoxybenzoyl (δ ~3.7–3.9 ppm for OCH₃), akin to analogs in and .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 342.41 g/mol. The structure features a benzothiazole moiety linked to a trimethoxybenzamide group, which enhances its biological activity through various interactions with biological macromolecules.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The compound's structure facilitates interactions with bacterial cell membranes and enzymes, leading to inhibition of bacterial growth .

- Antitumor Activity : Preliminary investigations suggest that this compound may have potential as an antitumor agent. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .

- Neuroprotective Effects : Compounds similar to this compound have been reported to exhibit neuroprotective properties in models of oxidative stress and neurodegeneration. These effects are attributed to the compound's ability to reduce reactive oxygen species (ROS) levels and improve mitochondrial function .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Interaction with Nucleic Acids : The structural features allow the compound to engage in π-stacking and hydrogen bonding with nucleic acids and proteins. This interaction could disrupt essential cellular processes such as DNA replication and transcription.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of benzothiazole derivatives. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

The results indicate that the compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies using various cancer cell lines revealed the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 18.6 |

These findings suggest that the compound possesses significant cytotoxic effects against multiple cancer types .

Neuroprotective Effects

Research into neuroprotective properties has shown that this compound can reduce oxidative stress markers in neuronal cell lines:

| Treatment | ROS Reduction (%) | Mitochondrial Membrane Potential Improvement (%) |

|---|---|---|

| Control | - | - |

| Compound | 45 | 30 |

This data indicates a promising role for the compound in neuroprotection under oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.